molecular formula C12H11ClN4O4 B6066987 4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B6066987
M. Wt: 310.69 g/mol
InChI Key: NZONGRBVLPMLAV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the pyrazole derivative with 4-methoxy-2-methylaniline to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide
  • 4-chloro-N-(4-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
  • 4-chloro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxy and methyl groups on the phenyl ring, along with the nitro and chloro groups on the pyrazole ring, can influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZONGRBVLPMLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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